molecular formula C9H10ClN5O2 B10908444 4-chloro-3,5-dimethyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

4-chloro-3,5-dimethyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B10908444
M. Wt: 255.66 g/mol
InChI Key: YIFSLTCIIQNGMB-UHFFFAOYSA-N
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Description

4-chloro-3,5-dimethyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3,5-dimethyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves the reaction of 4-chloro-3,5-dimethylpyrazole with 3-nitro-1H-pyrazole in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using automated reactors to control temperature, pressure, and reaction time. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-chloro-3,5-dimethyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-chloro-3,5-dimethyl-1-[(3-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C9H10ClN5O2

Molecular Weight

255.66 g/mol

IUPAC Name

4-chloro-3,5-dimethyl-1-[(3-nitropyrazol-1-yl)methyl]pyrazole

InChI

InChI=1S/C9H10ClN5O2/c1-6-9(10)7(2)14(11-6)5-13-4-3-8(12-13)15(16)17/h3-4H,5H2,1-2H3

InChI Key

YIFSLTCIIQNGMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CN2C=CC(=N2)[N+](=O)[O-])C)Cl

Origin of Product

United States

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